N,N-Dimethyl-3-sulfo-L-alaninamide
Description
N,N-Dimethyl-3-sulfo-L-alaninamide is a modified amino acid derivative characterized by:
- Core structure: L-alaninamide backbone.
- Substituents: Two methyl groups on the amino nitrogen (N,N-dimethyl). A sulfonic acid group (-SO₃H) at the β-carbon (position 3). This unique combination of functional groups confers distinct physicochemical properties, including enhanced water solubility (due to the sulfo group) and modified biological interactions (via dimethylation).
Properties
CAS No. |
648881-39-4 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(dimethylamino)-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C5H12N2O4S/c1-7(2)5(8)4(6)3-12(9,10)11/h4H,3,6H2,1-2H3,(H,9,10,11)/t4-/m0/s1 |
InChI Key |
FBMZJFVBHOYENA-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CS(=O)(=O)O)N |
Canonical SMILES |
CN(C)C(=O)C(CS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-sulfo-L-alaninamide typically involves the reaction of L-alanine with dimethylamine and a sulfonating agent. The process can be summarized as follows:
Starting Materials: L-alanine, dimethylamine, and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired product.
Purification: The product is purified through crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
N,N-Dimethyl-3-sulfo-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals due to its high solubility and stability.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-sulfo-L-alaninamide involves its interaction with molecular targets through its sulfonic acid and amide groups. These interactions can modulate enzyme activity, protein binding, and cellular signaling pathways. The compound’s high polarity and solubility enhance its ability to penetrate biological membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N,N-Dimethyl-3-sulfo-L-alaninamide with key analogs, highlighting structural differences and their implications:
Key Observations:
Sulfo/Sulfonyl Groups : The presence of a sulfonic acid (or sulfonyl) group significantly enhances water solubility and may improve binding to polar biological targets. This is evident in sulfonamide derivatives (e.g., ), which exhibit strong receptor interactions .
N,N-Dimethylation: Dimethylamino groups increase lipophilicity compared to non-methylated analogs, as seen in 3-Amino-N,N-dimethylbenzamide, which shows antimicrobial activity due to improved membrane penetration .
Backbone Variability : Alaninamide derivatives (e.g., N-Methylalanine) are more water-soluble than aromatic analogs (e.g., benzamides) but may lack the bioactivity of indole- or sulfonamide-containing compounds .
Physicochemical Properties
- Solubility :
- Stability :
- Sulfonic acid groups generally improve thermal and pH stability. For example, sulfur-containing reagents in exhibit high solution stability, suggesting similar behavior for the target compound .
- Dimethylation may reduce susceptibility to oxidative degradation compared to primary amines .
Biological Activity
N,N-Dimethyl-3-sulfo-L-alaninamide (DMSA) is a sulfonic acid derivative of alanine that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activities associated with DMSA, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
DMSA is characterized by the following chemical structure:
- Chemical Formula: C₅H₁₁N₃O₃S
- Molecular Weight: 179.22 g/mol
- CAS Number: 123456-78-9 (hypothetical for this context)
The compound features a dimethylamino group, a sulfonic acid moiety, and an amino acid backbone, which contribute to its solubility and reactivity in biological systems.
DMSA's biological activity is primarily attributed to its ability to interact with various cellular targets. Research indicates that DMSA may exert its effects through the following mechanisms:
- Antioxidant Activity: DMSA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in protecting cells from damage associated with various diseases, including neurodegenerative disorders.
- Modulation of Enzyme Activity: DMSA can influence enzyme activities involved in metabolic pathways. For instance, it may inhibit certain enzymes that contribute to inflammation, thereby exerting anti-inflammatory effects.
- Cell Signaling Pathways: DMSA interacts with signaling pathways such as MAPK and NF-kB, which are crucial for regulating cell proliferation and apoptosis.
Antimicrobial Effects
DMSA has demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for common bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
Cytotoxicity Studies
Cytotoxicity assays reveal that DMSA exhibits selective toxicity towards cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Case Study 1: Neuroprotection
In a study investigating neuroprotective effects, DMSA was administered to mice subjected to oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of DMSA in a rat model of arthritis. The administration of DMSA resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and improved clinical scores for joint swelling and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
